molecular formula C11H12ClN3O2 B2867499 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894032-05-4

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2867499
CAS RN: 894032-05-4
M. Wt: 253.69
InChI Key: QNYKGGFMUNBXJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . A new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea has been synthesized from the condensation of succinimide, 4-chlorobenzaldehyde and urea .


Molecular Structure Analysis

The molecular structure of related compounds like 1-(4-Chlorophenyl)urea has been analyzed using various techniques. The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the hydrogenation selectivity of urea derivatives can be subtly tuned by adjusting the amount and type of additive in the catalyst system .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 1-(4-Chlorophenyl)urea have been analyzed. It is a white to off-white powder or crystal . The melting point is between 132 - 135 °C .

Scientific Research Applications

Electronic and Optical Properties

A computational study on a novel chalcone derivative, closely related to "1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea", has revealed significant electro-optic properties, such as a high HOMO-LUMO gap and electrostatic potential maps. These properties confirm its potential applications in nonlinear optics by showcasing superior second and third harmonic generation values, making it a candidate for optoelectronic device fabrications (Shkir et al., 2018).

Nonlinear Optical Applications

Research on the synthesis, crystal growth, and characterization of a novel organic nonlinear optical single crystal with a structure similar to the query compound has demonstrated high second harmonic generation efficiency. This efficiency is attributed to the molecular dipoles' alignment, suggesting its use in nonlinear optical (NLO) device applications (Menezes et al., 2014).

Corrosion Inhibition

Urea derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. The inhibition effect of triazinyl urea derivatives was evaluated, showing significant efficiency against mild steel corrosion in HCl solutions. This indicates their potential as corrosion inhibitors, attributed to the formation of a protective layer on the steel surface (Mistry et al., 2011).

Allosteric Modulation of CB1 Receptor

The compound PSNCBAM-1, a variant of the query compound, acts as a cannabinoid CB1 receptor allosteric antagonist. It demonstrates hypophagic effects in vivo, suggesting its potential in the treatment of obesity or related metabolic disorders through modulation of CB1 receptor activity (Wang et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds like urea-type herbicides has been studied. One of the early symptoms of toxicity is chlorosis, which develops in both monocotyledonous and dicotyledonous species .

properties

IUPAC Name

[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYKGGFMUNBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea

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